N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide
Description
N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core. This bicyclic scaffold is fused with a thiophene and pyrimidine ring, substituted at position 3 with a 4-fluoro-3-methylphenyl group and at position 1 with an acetamide moiety. The acetamide side chain is further substituted with N-ethyl and N-(3-methylphenyl) groups.
Properties
Molecular Formula |
C24H22FN3O3S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22FN3O3S/c1-4-26(17-7-5-6-15(2)12-17)21(29)14-27-20-10-11-32-22(20)23(30)28(24(27)31)18-8-9-19(25)16(3)13-18/h5-13H,4,14H2,1-3H3 |
InChI Key |
JYPLKXVLZSEPDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)C)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Fluoro and Methyl Groups: The next step involves the introduction of the fluoro and methyl groups onto the phenyl ring. This can be done through electrophilic aromatic substitution reactions using reagents such as fluorine gas or methyl iodide.
Acetylation and N-ethylation: The final steps involve the acetylation of the thienopyrimidine core and the N-ethylation of the acetamide group. These reactions can be carried out using acetic anhydride and ethyl iodide, respectively, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The thienopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular pathways, ultimately exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thieno[3,2-d]pyrimidine derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s 4-fluoro-3-methylphenyl group increases logP compared to methoxy-substituted analogs (e.g., ).
- Solubility : N-(3,4-dimethoxyphenethyl) derivatives () exhibit improved aqueous solubility due to polar methoxy groups, whereas the target compound’s methylphenyl/ethyl groups may reduce solubility .
- Metabolic Stability : Compounds with methylthio or trifluoromethoxy substituents (e.g., ) show enhanced metabolic resistance compared to the target’s fluoro/methyl motifs.
Biological Activity
N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanism of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure featuring a thieno[3,2-d]pyrimidine core. The presence of fluorine and methyl groups contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C18H19FN2O2 |
| Molecular Weight | 316.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Preliminary studies suggest it may act as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Inhibition of ACC can lead to altered lipid metabolism, making it a potential candidate for treating metabolic disorders .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that thienopyrimidine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
There is emerging evidence that this compound may possess antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating significant inhibitory effects. This suggests its potential as an antimicrobial agent, although further studies are required to elucidate the exact mechanisms involved.
Case Studies and Research Findings
- Study on ACC Inhibition : A study highlighted the role of thienopyrimidine derivatives as ACC inhibitors. The findings indicated that these compounds could effectively reduce fatty acid synthesis in vitro, supporting their use in obesity and related metabolic disorders .
- Cytotoxicity Assays : In a set of cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells), N-ethyl derivatives showed promising results with IC50 values indicating potent anticancer activity. The study concluded that structural modifications could enhance efficacy against specific cancer types .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition, suggesting potential therapeutic applications in treating bacterial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
